(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester

Vue d'ensemble

Description

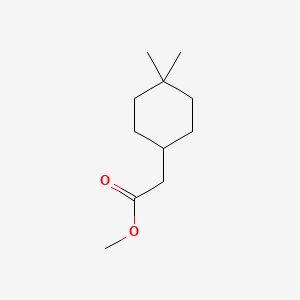

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester is an organic compound with a unique structure that includes a cyclohexyl ring substituted with two methyl groups at the 4-position and an acetic acid methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of (4,4-Dimethyl-cyclohexyl)-acetic acid with methanol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . This reaction typically occurs under mild conditions and is known for its efficiency in forming ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The choice of solvents and catalysts can be optimized for cost-effectiveness and sustainability. For example, the use of dimethyl carbonate (DMC) as a solvent and Mukaiyama’s reagent has been suggested for more sustainable esterification processes .

Analyse Des Réactions Chimiques

Types of Reactions

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (4,4-Dimethyl-cyclohexyl)-acetic acid and methanol. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)

- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)

Uniqueness

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester is unique due to its specific cyclohexyl ring structure with two methyl groups at the 4-position, which can influence its reactivity and interactions compared to other similar compounds. This structural uniqueness can lead to different physical and chemical properties, making it valuable for specific applications .

Activité Biologique

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester, often referred to as DMCA-ME, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

- IUPAC Name : (4,4-Dimethylcyclohexyl)acetic acid methyl ester

- Molecular Formula : C₁₁H₁₈O₂

- Molecular Weight : 182.26 g/mol

DMCA-ME exhibits biological activity through several mechanisms:

- Anti-inflammatory Effects : Preliminary studies suggest that DMCA-ME may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This action could position it as a candidate for treating inflammatory diseases.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is significant for preventing cellular damage associated with various diseases.

- Neuroprotective Effects : Research indicates that DMCA-ME may interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative conditions.

Biological Activity Summary

The following table summarizes the biological activities and their respective findings related to DMCA-ME:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Modulation of neurotransmitter release |

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers investigated the anti-inflammatory properties of DMCA-ME in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with DMCA-ME compared to control groups. The study concluded that DMCA-ME could be a promising candidate for managing inflammatory conditions.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of DMCA-ME in models of neurodegeneration. The compound was found to significantly reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to its ability to enhance the expression of antioxidant enzymes and modulate neurotransmitter levels.

Research Findings

Recent findings highlight the diverse biological activities of DMCA-ME:

- In Vitro Studies : In cellular models, DMCA-ME exhibited cytoprotective effects against oxidative damage, suggesting its potential use in neuroprotective therapies.

- In Vivo Studies : Animal studies have shown that administration of DMCA-ME leads to improved outcomes in models of inflammation and oxidative stress.

Propriétés

IUPAC Name |

methyl 2-(4,4-dimethylcyclohexyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2)6-4-9(5-7-11)8-10(12)13-3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXZUMBOAQHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.